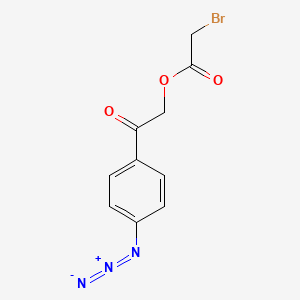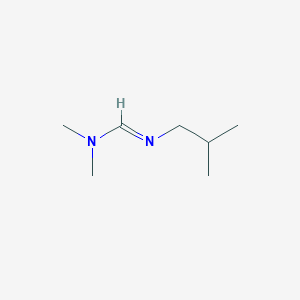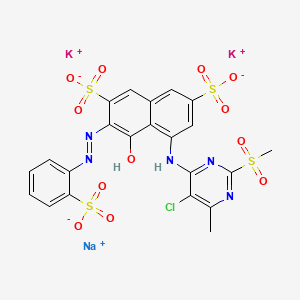![molecular formula C29H32O4 B14468390 2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one} CAS No. 71571-26-1](/img/structure/B14468390.png)
2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one} is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of methoxyphenyl groups and cyclohexanone moieties, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one} typically involves the condensation of 4-methoxybenzaldehyde with cyclohexanone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methoxybenzaldehyde+Cyclohexanone→2,2’-Methylenebis6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2’-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one} has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one} involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Uniqueness
2,2’-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one} is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
71571-26-1 |
|---|---|
Molecular Formula |
C29H32O4 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]-6-[[3-[(4-methoxyphenyl)methylidene]-2-oxocyclohexyl]methyl]cyclohexan-1-one |
InChI |
InChI=1S/C29H32O4/c1-32-26-13-9-20(10-14-26)17-22-5-3-7-24(28(22)30)19-25-8-4-6-23(29(25)31)18-21-11-15-27(33-2)16-12-21/h9-18,24-25H,3-8,19H2,1-2H3 |
InChI Key |
KMDSHHOHXQMOMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC(C2=O)CC3CCCC(=CC4=CC=C(C=C4)OC)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


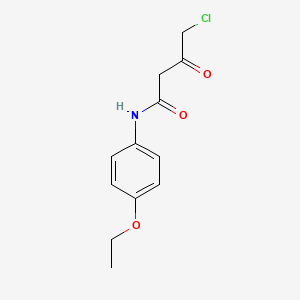
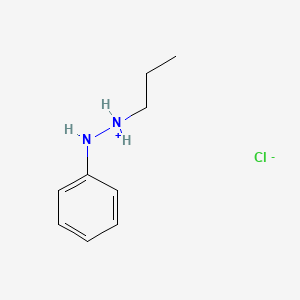




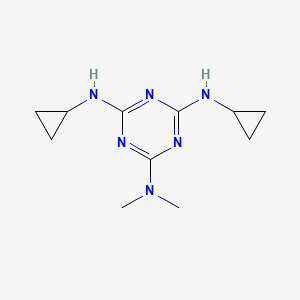
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
